molecular formula C50H98NO8P B1262823 1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine

1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1262823
M. Wt: 872.3 g/mol
InChI Key: JTSFTWZTLBUFSL-ZPFYZEQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are docosanoyl and (11Z)-eicosenoyl respectively. It derives from a docosanoic acid and an (11Z)-icos-11-enoic acid.

Scientific Research Applications

Liquid Crystalline/Gel State Phase Separation

  • Study Focus: Examined the phase behavior of lipid mixtures containing similar phospholipids and their phase separation into lipid domains, which is crucial for understanding membrane dynamics (Dumaual, Jenski, & Stillwell, 2000).

High-Performance Liquid Chromatography and Mass Spectrometry

  • Study Focus: Analyzed unusual branched and unsaturated phospholipid species from marine sponges using high-performance liquid chromatography and mass spectrometry, contributing to our knowledge of marine biochemistry (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).

Lipase-catalyzed Oxygen Exchange in Lipid Interfaces

  • Study Focus: Investigated the miscibility of fatty acids and phosphatidylcholine in lipid monolayers and its implications for enzyme regulation (Smaby, Muderhwa, & Brockman, 1994).

Effect on Membrane Dimensions and Molecular Order

  • Study Focus: Observed the impact of unsaturated lipid chains on the structural properties of membranes, providing insights into membrane biophysics (Binder & Gawrisch, 2001).

Phospholipid Bilayer Structure Analysis

Polymerized Liposomes Formation

  • Study Focus: Described the synthesis of a complex phosphatidylcholine and its use in creating stable polymerized liposomes, relevant for drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).

Eicosapentaenoic Acid vs. Docosahexaenoic Acid in Membranes

  • Study Focus: Compared the effects of different fatty acids linked to phospholipids on membrane structures, important for understanding their biological activities (Mason, Sherratt, & Bhatt, 2020).

Comparative Study of Mono- and Di-Docosahexaenoic Phosphatidylcholines

  • Study Focus: Examined the properties of monolayers and bilayers containing docosahexaenoic acid, contributing to our understanding of membrane fluidity and stability (Zerouga, Jenski, & Stillwell, 1995).

properties

Product Name

1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C50H98NO8P

Molecular Weight

872.3 g/mol

IUPAC Name

[(2R)-3-docosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-26-23-21-19-17-15-13-11-9-7-2/h21,23,48H,6-20,22,24-47H2,1-5H3/b23-21-/t48-/m1/s1

InChI Key

JTSFTWZTLBUFSL-ZPFYZEQDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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